molecular formula C19H21ClNNaO4 B10763556 sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

Cat. No.: B10763556
M. Wt: 385.8 g/mol
InChI Key: SNJIJYKMYQRHRC-UFRBEDTPSA-M
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Description

This compound, also known as BRL 37344 sodium salt hydrate (CAS: 127299-93-8), is a selective β3-adrenergic receptor (β3-AR) agonist with the molecular formula C19H21ClNNaO4 and a molecular weight of 385.82 g/mol . It exists as a stereoisomer with (2S,2S) configurations in its chiral centers, distinguishing it from other analogs like the (2R,2R)-configured BRL37344 . Primarily used in research, it activates β3-ARs to mediate metabolic and cardiovascular effects, such as increasing brown adipose tissue (BAT) thermogenesis and modulating blood flow .

Properties

Molecular Formula

C19H21ClNNaO4

Molecular Weight

385.8 g/mol

IUPAC Name

sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

InChI

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m0./s1

InChI Key

SNJIJYKMYQRHRC-UFRBEDTPSA-M

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@H](C2=CC(=CC=C2)Cl)O.[Na+]

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Key Structural Features Stereochemistry CAS Number
Sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate C19H21ClNNaO4 Phenoxyacetic acid backbone, 3-chlorophenyl group (2S,2S) 127299-93-8
BRL 37344 (non-sodium variant) C19H21ClNNaO4 Same backbone but (2R,2R) configurations (2R,2R) 116049-78-6
CL316243 C19H16Cl2N2O6·2Na Benzodioxole dicarboxylate structure (R,R) 138908-40-4
CGP 12177 C14H19N3O3 Benzimidazolone core, tert-butylamino group Non-chiral 57470-78-7

Key Insights :

  • The target compound’s phenoxyacetic acid structure contrasts with CL316243’s benzodioxole dicarboxylate backbone, influencing solubility and receptor binding .
  • Stereochemistry critically affects activity: (2S,2S) vs. (2R,2R) configurations in BRL analogs may alter β3-AR selectivity .

Pharmacological and Functional Comparisons

Compound Receptor Selectivity (β3-AR vs. β1/β2) Efficacy in Models Toxicity Concerns Research Applications
Target Compound High β3 selectivity (low β1/β2 activity) ↑ Brain tryptophan (80–100%) , ↑ cutaneous blood flow in dogs Limited data; analogs show human toxicity BAT activation, cardiovascular studies
CL316243 β3-selective ↑ Lipolysis, BAT thermogenesis Species-specific toxicity Obesity/metabolic studies
CGP 12177 β1/β2 antagonist, partial β3 agonist Mixed vascular effects (↑/↓ blood flow) Cardiac side effects (tachycardia) Receptor signaling studies
BRL 35135A (methyl ester) β3-selective Similar to target compound but esterified Higher lipophilicity risks Prodrug research

Key Insights :

  • The target compound outperforms β2-selective agonists (e.g., clenbuterol) in elevating brain tryptophan (80–100% vs. 60%) .
  • Unlike CGP 12177, which acts as a β1/β2 antagonist, the target compound avoids antagonistic effects, reducing cardiovascular side effects .
  • CL316243 and the target compound both enhance BAT activity, but CL316243’s dicarboxylate structure may improve metabolic stability .

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